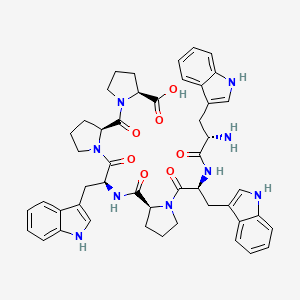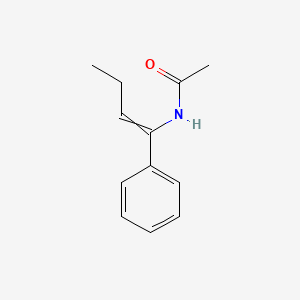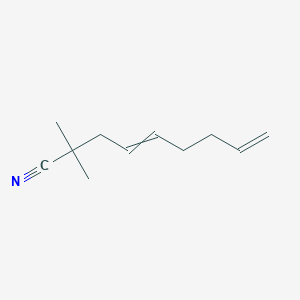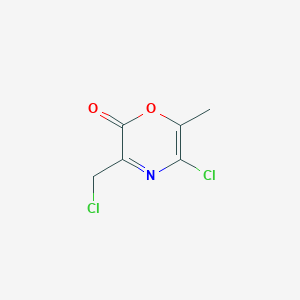![molecular formula C21H45O3PS B12547897 [3-(Octadecylsulfanyl)propyl]phosphonic acid CAS No. 183861-96-3](/img/structure/B12547897.png)
[3-(Octadecylsulfanyl)propyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Octadecylsulfanyl)propyl]phosphonic acid is an organophosphorus compound characterized by a long octadecyl chain attached to a propyl group, which is further bonded to a phosphonic acid group. This compound is known for its unique properties, including its ability to form self-assembled monolayers on various surfaces, making it valuable in a range of scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Octadecylsulfanyl)propyl]phosphonic acid typically involves the reaction of octadecyl mercaptan with 3-chloropropylphosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Octadecyl mercaptan and 3-chloropropylphosphonic acid.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.
Catalysts: A base, such as triethylamine, is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Octadecylsulfanyl)propyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octadecyl chain can be oxidized to form sulfoxides or sulfones.
Substitution: The phosphonic acid group can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the phosphonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phosphonic acid derivatives.
Hydrolysis: Phosphonic acid and corresponding alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
[3-(Octadecylsulfanyl)propyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the formation of self-assembled monolayers on metal oxide surfaces.
Biology: Employed in the study of cell membranes and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a coating for medical implants to improve biocompatibility.
Industry: Utilized in the production of anti-corrosive coatings and as a lubricant additive.
Wirkmechanismus
The mechanism of action of [3-(Octadecylsulfanyl)propyl]phosphonic acid involves its ability to form strong bonds with surface atoms of various materials. The long octadecyl chain provides hydrophobic properties, while the phosphonic acid group ensures strong adhesion to surfaces. This dual functionality makes it effective in forming protective coatings and self-assembled monolayers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecylphosphonic acid: Similar in structure but lacks the sulfanyl group.
Hexadecylphosphonic acid: Shorter alkyl chain compared to [3-(Octadecylsulfanyl)propyl]phosphonic acid.
Dodecylphosphonic acid: Even shorter alkyl chain and different surface properties.
Uniqueness
This compound is unique due to the presence of the sulfanyl group, which imparts additional chemical reactivity and the ability to form stronger bonds with certain surfaces. This makes it more versatile in applications requiring robust surface coatings and functionalization .
Eigenschaften
CAS-Nummer |
183861-96-3 |
|---|---|
Molekularformel |
C21H45O3PS |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
3-octadecylsulfanylpropylphosphonic acid |
InChI |
InChI=1S/C21H45O3PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-21-18-19-25(22,23)24/h2-21H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
GLDOAHMHLZCFMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol](/img/structure/B12547816.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)






![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)


![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
